molecular formula C27H18O3 B8235989 1,3,5-Tris(3-formylphenyl)benzene CAS No. 883846-73-9

1,3,5-Tris(3-formylphenyl)benzene

Cat. No.: B8235989
CAS No.: 883846-73-9
M. Wt: 390.4 g/mol
InChI Key: JKEVWAQYDZUIMU-UHFFFAOYSA-N
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Description

1,3,5-Tris(3-formylphenyl)benzene: is an organic compound characterized by a benzene ring substituted with three formylphenyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3-formylphenyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-tribromobenzene with 4-formylphenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(3-formylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(3-formylphenyl)benzene depends on its specific application. In the context of its use as a building block for COFs, the compound forms stable covalent bonds with other organic molecules, leading to the formation of highly porous and stable frameworks. These frameworks can interact with various molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(3-formylphenyl)benzene is unique due to the position of its formyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate for the synthesis of various complex organic molecules and materials .

Properties

IUPAC Name

3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O3/c28-16-19-4-1-7-22(10-19)25-13-26(23-8-2-5-20(11-23)17-29)15-27(14-25)24-9-3-6-21(12-24)18-30/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVWAQYDZUIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C=O)C4=CC=CC(=C4)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697855
Record name 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883846-73-9
Record name 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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